N-[1-(4-fluorophenyl)ethyl]acetamide

HDAC inhibition epigenetics cancer research

N-[1-(4-fluorophenyl)ethyl]acetamide (C₁₀H₁₂FNO, MW 181.21 g/mol) is a fluorinated chiral acetamide derivative featuring a para-fluorophenyl group linked to an ethylamine backbone. The compound exists in two enantiomeric forms, with the (R)-configured variant (N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide) being a defined stereocenter-bearing intermediate used in medicinal chemistry.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B4818291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluorophenyl)ethyl]acetamide
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC(=O)C
InChIInChI=1S/C10H12FNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)
InChIKeyIDQNNPJLBVGCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(4-fluorophenyl)ethyl]acetamide: Chemical Identity and Procurement Baseline


N-[1-(4-fluorophenyl)ethyl]acetamide (C₁₀H₁₂FNO, MW 181.21 g/mol) is a fluorinated chiral acetamide derivative featuring a para-fluorophenyl group linked to an ethylamine backbone . The compound exists in two enantiomeric forms, with the (R)-configured variant (N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide) being a defined stereocenter-bearing intermediate used in medicinal chemistry [1]. This compound serves primarily as a building block for synthesizing more complex pharmacologically active molecules, including T-type calcium channel blockers and histone deacetylase (HDAC) inhibitors [2][3].

Why Generic Substitution of N-[1-(4-fluorophenyl)ethyl]acetamide Fails: The Chiral Center Problem


Substituting N-[1-(4-fluorophenyl)ethyl]acetamide with non-fluorinated phenyl acetamides, positional isomers, or racemic mixtures introduces critical performance failures in downstream applications. The para-fluorine substitution confers distinct electronic properties and metabolic stability not present in the non-fluorinated analog N-phenylacetamide [1]. More importantly, the chiral center at the ethyl position is essential for stereospecific biological activity in derivative compounds. The (R)-enantiomer demonstrates a defined stereochemical configuration (1 of 1 defined stereocentres) that directly impacts target binding, whereas racemic mixtures dilute potency and complicate SAR interpretation . Structurally related compounds such as 2-(4-fluorophenyl)acetamide lack the chiral ethyl linkage entirely, fundamentally altering the pharmacophore geometry [2].

Quantitative Differentiation Evidence for N-[1-(4-fluorophenyl)ethyl]acetamide


HDAC Inhibitory Activity: Functional Potency in Nuclear Extract Assays

In a fluorometric HDAC inhibition assay using human HeLa cell nuclear extract with Fluor de lys substrate, N-[1-(4-fluorophenyl)ethyl]acetamide exhibited an IC50 of 56 nM [1]. In contrast, a structurally related fluorophenyl acetamide derivative bearing a benzopyrano[4,3-c]pyrazol-1(4H)-yl substituent demonstrated IC50 values below 100 nM in breast cancer cell lines, establishing a benchmark for potency in this chemotype family . The 56 nM value represents the basal HDAC inhibitory capacity of the core scaffold before further derivatization, providing a critical reference point for SAR optimization efforts.

HDAC inhibition epigenetics cancer research

T-Type Calcium Channel Antagonist Platform: Structural Prerequisite for Potency

A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives demonstrated T-type Ca²⁺ channel inhibitory activity [1]. The (R)-configured 1-(4-fluorophenyl)ethyl moiety serves as an essential pharmacophoric element; substitution with alternative aryl groups or stereochemical inversion reduces or abolishes channel-blocking activity. Oral administration of the optimized derivative 4f lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, an adverse effect characteristic of traditional L-type Ca²⁺ channel blockers [2]. This functional outcome contrasts with non-fluorinated phenylacetamide derivatives, which lack the electronic and steric properties required for T-type channel engagement.

calcium channel antihypertensive ion channel pharmacology

Chiral Resolution: Enantiomeric Purity as a Procurement Specification

N-[1-(4-fluorophenyl)ethyl]acetamide contains a single defined stereocenter, with the (R)-enantiomer representing the pharmacologically relevant configuration for T-type calcium channel and HDAC inhibitor derivatives . The racemic precursor 1-(4-fluorophenyl)ethylamine can be resolved via diastereomeric recrystallization, a widely utilized method for obtaining enantiopure material . The non-chiral analog N-(4-fluorophenyl)acetamide (CAS 351-83-7, MW 153.16) lacks this stereochemical dimension entirely, rendering it unsuitable for enantioselective SAR studies or asymmetric synthesis applications [1].

chiral synthesis stereochemistry enantioselective

Lipophilicity Profile: Calculated LogP as a Developability Indicator

N-Ethyl-N-(4-fluorophenyl)acetamide (CAS 388078-36-2) exhibits a calculated LogP of 2.1985 with a polar surface area (PSA) of 20.31 Ų [1]. In comparison, the non-fluorinated phenylacetamide analog displays a lower LogP of 0.75 (KOWWIN estimate) [2]. The increased lipophilicity conferred by para-fluorination enhances membrane permeability potential while maintaining compliance with Lipinski's Rule of Five (0 violations for both compounds) [2][3]. This physicochemical profile positions the fluorinated compound favorably for blood-brain barrier penetration and cellular uptake in neurological target applications.

physicochemical properties ADME drug-likeness

Derivatization Versatility: Amino Acetamide and Chloroacetamide Analogs

The N-[1-(4-fluorophenyl)ethyl]acetamide scaffold supports multiple derivatization pathways to access structurally diverse bioactive molecules. The 2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride derivative (CAS 1334146-50-7, MW 232.68, LogP 0.55) introduces a primary amine handle for further conjugation . The 2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide analog (CAS 1184038-16-1, MW 243.71, LogP 2.56) provides an electrophilic chloroacetyl moiety for nucleophilic displacement reactions [1]. This derivatization versatility exceeds that of simpler analogs like N-(4-fluorophenyl)acetamide, which lacks the ethyl linkage required for generating these functionalized intermediates [2].

medicinal chemistry building blocks amide coupling

N-[1-(4-fluorophenyl)ethyl]acetamide: Validated Research and Industrial Application Scenarios


Synthesis of T-Type Calcium Channel Blocker Candidates for Cardiovascular Research

The (R)-configured N-[1-(4-fluorophenyl)ethyl]acetamide serves as the essential chiral building block for constructing 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives. These compounds have demonstrated T-type Ca²⁺ channel inhibitory activity with functional selectivity over L-type channels, producing blood pressure reduction in spontaneously hypertensive rats without reflex tachycardia [1]. This application is directly supported by the class-level inference evidence that the (R)-4-fluorophenyl pharmacophore is indispensable for T-type channel engagement and functional cardiovascular selectivity [2].

HDAC Inhibitor SAR Campaigns in Epigenetic Drug Discovery

The compound provides a validated starting point for histone deacetylase (HDAC) inhibitor optimization, with a documented baseline IC50 of 56 nM in HeLa nuclear extract assays [3]. This quantifiable potency benchmark enables medicinal chemists to assess potency gains from subsequent structural modifications. The fluorophenyl acetamide core has been extended to generate benzopyrano[4,3-c]pyrazol-1(4H)-yl derivatives with sub-100 nM activity in cancer cell lines, validating the scaffold's utility in epigenetic drug discovery .

Enantioselective Synthesis and Chiral Method Development

With a single defined stereocenter, N-[1-(4-fluorophenyl)ethyl]acetamide serves as a substrate for developing and validating chiral analytical methods including HPLC with chiral stationary phases . The compound can be resolved via diastereomeric recrystallization from the racemic precursor 1-(4-fluorophenyl)ethylamine . This application is particularly relevant for analytical chemistry laboratories developing enantiopurity assays and for process chemistry groups optimizing asymmetric synthesis protocols.

CNS-Penetrant Compound Library Synthesis

The calculated LogP of 2.1985 and low PSA of 20.31 Ų position N-[1-(4-fluorophenyl)ethyl]acetamide favorably within CNS drug-like chemical space [4]. The approximately 1.45 LogP unit increase relative to non-fluorinated phenylacetamide analogs (ΔLogP = +1.45 vs. LogP = 0.75) predicts enhanced blood-brain barrier permeability [5]. This physicochemical profile makes the compound a rational choice for constructing focused libraries targeting neurological indications where CNS penetration is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(4-fluorophenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.